molecular formula C12H13ClN2O2 B2813383 tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1936703-05-7

tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B2813383
CAS No.: 1936703-05-7
M. Wt: 252.7
InChI Key: GJXSWQDZPDWHPU-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure

Preparation Methods

The synthesis of tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of 7-chloro-1H-pyrrolo[3,2-b]pyridine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydride to facilitate the formation of the carboxylate ester. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation .

Comparison with Similar Compounds

tert-Butyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the resulting impact on its reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 7-chloropyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-9-10(15)8(13)4-6-14-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXSWQDZPDWHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=NC=CC(=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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